Cas no 821784-04-7 (Pyrazinamine, 5-(2-naphthalenyl)-N-[2-(3-pyridinyl)ethyl]-)

Pyrazinamine, 5-(2-naphthalenyl)-N-[2-(3-pyridinyl)ethyl]- structure
821784-04-7 structure
Product name:Pyrazinamine, 5-(2-naphthalenyl)-N-[2-(3-pyridinyl)ethyl]-
CAS No:821784-04-7
MF:C21H18N4
MW:326.39442
CID:696889
PubChem ID:11609539

Pyrazinamine, 5-(2-naphthalenyl)-N-[2-(3-pyridinyl)ethyl]- Chemical and Physical Properties

Names and Identifiers

    • Pyrazinamine, 5-(2-naphthalenyl)-N-[2-(3-pyridinyl)ethyl]-
    • 5-naphthalen-2-yl-N-(2-pyridin-3-ylethyl)pyrazin-2-amine
    • 821784-04-7
    • DTXSID50469421
    • SCHEMBL4155177
    • Inchi: InChI=1S/C21H18N4/c1-2-6-18-12-19(8-7-17(18)5-1)20-14-25-21(15-24-20)23-11-9-16-4-3-10-22-13-16/h1-8,10,12-15H,9,11H2,(H,23,25)
    • InChI Key: XEWSGSSLPUACOK-UHFFFAOYSA-N
    • SMILES: C1=CC=C2C=C(C=CC2=C1)C3=CN=C(C=N3)NCCC4=CN=CC=C4

Computed Properties

  • Exact Mass: 326.153146591g/mol
  • Monoisotopic Mass: 326.153146591g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 401
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 50.7Ų

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